

The Discovery and Synthesis of MRTX1719: A Targeted Approach to MTAP-Deleted Cancers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MRTX1719, a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This document is intended for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into the preclinical data and methodologies associated with MRTX1719.

Introduction: Targeting a Synthetic Lethality

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in regulating various cellular processes, including gene expression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.

A significant breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the deletion of the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA). This accumulation of MTA creates a unique

therapeutic window, as MTA itself is a weak endogenous inhibitor of PRMT5. Cancer cells with MTAP deletion are therefore more sensitive to further PRMT5 inhibition than normal cells.

MRTX1719 was developed as an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, which is present at high levels in MTAP-deleted cancer cells. This innovative approach provides a highly selective mechanism for targeting tumor cells while sparing healthy tissues.

Discovery of MRTX1719: A Fragment-Based Approach

The discovery of MRTX1719 was initiated through a fragment-based screening campaign designed to identify small molecules that could bind to the PRMT5/MTA complex.^[1] This approach led to the identification of a 4-(aminomethyl)phthalazin-1(2H)-one fragment as a starting point. Subsequent structure-based drug design, guided by X-ray crystallography, enabled the optimization of this initial hit into a potent and selective development candidate.^[1]

Synthesis of MRTX1719

A scalable synthesis for MRTX1719 has been developed, evolving from the initial medicinal chemistry route to a process suitable for clinical trials. The synthesis involves the coupling of two key building blocks, a densely functionalized pyrazole derivative and a 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core.^[2]

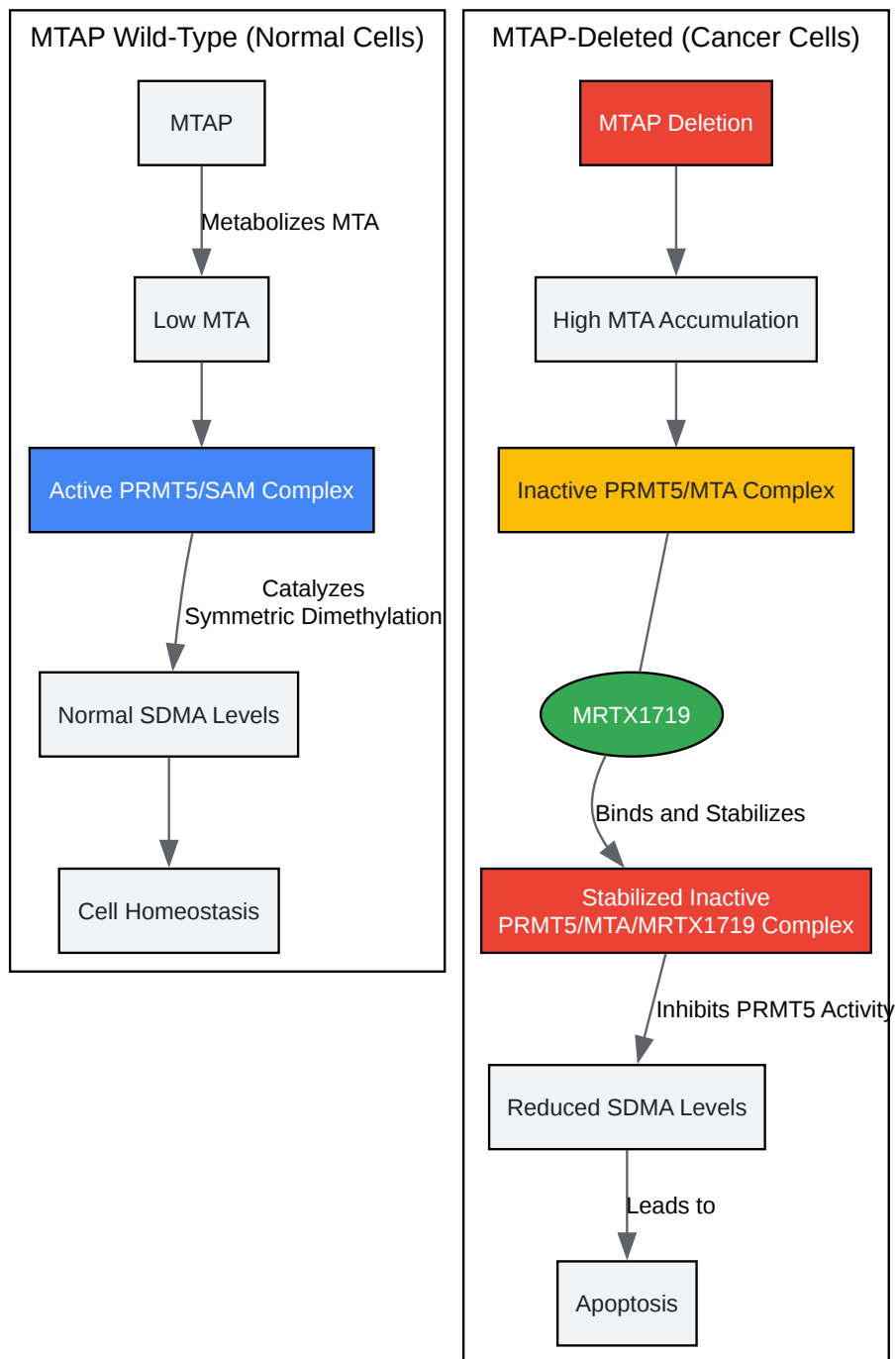
Key Synthetic Steps:

The initial discovery synthesis involved a late-stage cross-coupling of two main fragments.^[2] A more scalable route was later developed, which included an efficient process for creating the 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core from 4-chlorobenzamide.^[2] The synthesis of the pentasubstituted benzene fragment was also optimized from more readily available starting materials.^[2] A significant challenge in the synthesis is the atropisomerism of MRTX1719; a dynamic chiral resolution process was developed to isolate the desired (M)-atropisomer in high yield.^[2]

Mechanism of Action and Signaling Pathway

MRTX1719 exhibits its antitumor activity through the selective inhibition of the PRMT5-MTA complex. In MTAP-deleted cancer cells, the elevated levels of MTA lead to the formation of this complex. MRTX1719 binds to and stabilizes the inactive PRMT5-MTA complex, further suppressing the residual PRMT5 methyltransferase activity.[3] This inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, which in turn dysregulates RNA splicing and reduces the levels of proteins involved in cell proliferation, ultimately leading to apoptosis in cancer cells.[3]

Mechanism of Action of MRTX1719 in MTAP-Deleted Cancer Cells

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Mechanism of MRTX1719 in MTAP-deleted cells.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activity of MRTX1719.

Table 1: Biochemical and Cellular Activity of MRTX1719

Assay Type	Cell Line / Condition	IC50 (nM)	Reference
Biochemical Assay	PRMT5/MEP50 without MTA	20.4	[4]
PRMT5/MEP50 with MTA	3.6	[4]	
SDMA Inhibition	HCT116 (MTAP del)	8	[4]
HCT116 (MTAP WT)	653	[4]	
Cell Viability (10-day)	HCT116 (MTAP del)	12	[4]
HCT116 (MTAP WT)	890	[4]	
Cell Viability (5-day)	MTAP del cell line panel (median)	90	[4]
MTAP WT cell line panel (median)	2200	[4]	

Experimental Protocols

PRMT5/MEP50 Radiometric Biochemical Assay

This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate.

Materials:

- Recombinant human PRMT5/MEP50 complex

- Histone H4 peptide substrate (e.g., H4 1-15), biotinylated
- S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
- MRTX1719 or other test compounds
- Streptavidin-coated plates
- Scintillation fluid
- Scintillation counter

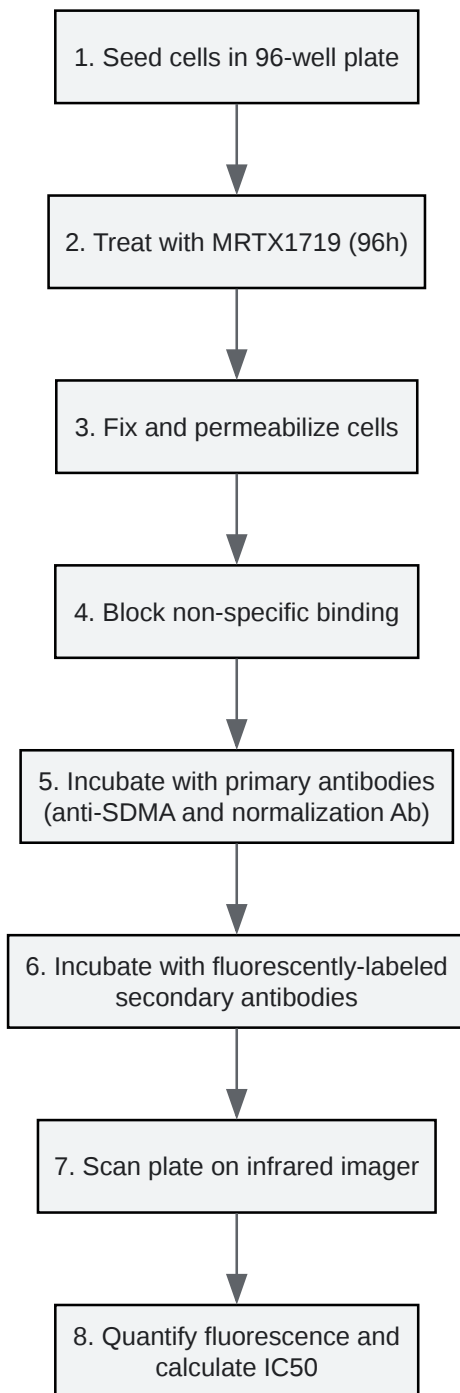
Procedure:

- Prepare serial dilutions of MRTX1719 in DMSO and then in assay buffer.
- In a reaction plate, combine the PRMT5/MEP50 enzyme complex with the diluted MRTX1719 or DMSO (vehicle control).
- To model MTAP-deleted conditions, MTA can be added to the reaction mixture at a concentration near its IC₅₀ (e.g., 2 μM).^[5]
- Initiate the reaction by adding the histone H4 peptide substrate and ³H-SAM.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction.
- Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
- Wash the plate to remove unincorporated ³H-SAM.
- Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Cell Western for SDMA Levels

This assay quantifies the intracellular levels of symmetric dimethylarginine (SDMA) as a pharmacodynamic marker of PRMT5 activity.

In-Cell Western (ICW) Experimental Workflow



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A typical workflow for an In-Cell Western assay.

Materials:

- 96-well microplates
- MTAP-deleted and MTAP wild-type cell lines (e.g., HCT116 isogenic pair)
- MRTX1719
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., LI-COR Intercept (TBS) Blocking Buffer)
- Primary antibody against SDMA (e.g., SYM11)
- Normalization primary antibody (e.g., anti-GAPDH or a total protein stain)
- Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of MRTX1719 or DMSO for 96 hours.[\[5\]](#)
- Fix the cells by adding the fixation solution and incubating for 20 minutes at room temperature.
- Wash the cells with wash buffer.
- Permeabilize the cells with permeabilization buffer for 20 minutes.
- Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours.

- Incubate the cells with the primary antibodies (anti-SDMA and normalization antibody) diluted in blocking buffer overnight at 4°C.
- Wash the cells extensively.
- Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Wash the cells to remove unbound secondary antibodies.
- Scan the plate using an infrared imaging system.
- Quantify the fluorescence intensity for both the SDMA signal and the normalization signal.
- Normalize the SDMA signal to the normalization signal and calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

- Opaque-walled 96-well plates
- Cell lines of interest
- MRTX1719
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Seed cells in opaque-walled 96-well plates and allow them to attach.
- Treat the cells with a range of concentrations of MRTX1719 or DMSO.

- Incubate the plates for the desired duration (e.g., 5 or 10 days).[4]
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the DMSO control and determine the IC50 values.

Conclusion

MRTX1719 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for selective inhibition of PRMT5 in tumor cells, providing a potentially wide therapeutic index. The data presented in this guide underscore the potent and selective activity of MRTX1719 and provide a foundation for further research and clinical development in this area.

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